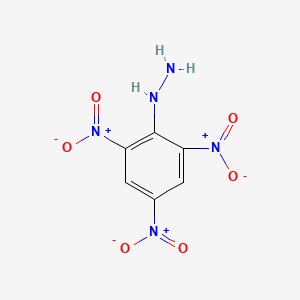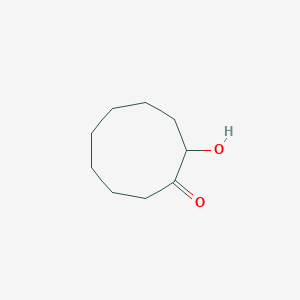
Benzenecarboximidamide, N-(acetyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarboximidamide, N-(acetyloxy)-, also known by its CAS number 942-87-0, is a chemical compound with a unique structure that includes a benzenecarboximidamide core and an acetyloxy functional group
Métodos De Preparación
The synthesis of Benzenecarboximidamide, N-(acetyloxy)- involves the reaction of nitroso compounds with O-acetylalkanoylamidoximes in the presence of dibromoisocyanurate. This reaction forms N’-(α-acetoximinoalkyl)diazene-N-oxides, which can be further processed under gaseous ammonia or oxalic acid in methanol
Análisis De Reacciones Químicas
Benzenecarboximidamide, N-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the reagents and products is limited.
Substitution: The compound can participate in substitution reactions, particularly involving the acetyloxy group.
Common reagents used in these reactions include dibromoisocyanurate and oxalic acid. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzenecarboximidamide, N-(acetyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition and other biochemical processes.
Mecanismo De Acción
The mechanism of action of Benzenecarboximidamide, N-(acetyloxy)- involves its interaction with specific molecular targets, such as enzymes. The acetyloxy group plays a crucial role in its activity, potentially modifying the enzyme’s active site and inhibiting its function. Detailed pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Benzenecarboximidamide, N-(acetyloxy)- can be compared with other similar compounds, such as:
Benzenecarboximidamide: Lacks the acetyloxy group, which may result in different chemical and biological properties.
Benzamidine: Another related compound with different functional groups, leading to varied applications and activities.
The uniqueness of Benzenecarboximidamide, N-(acetyloxy)- lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Conclusion
Benzenecarboximidamide, N-(acetyloxy)- is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and application development.
Propiedades
Número CAS |
942-87-0 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
[[amino(phenyl)methylidene]amino] acetate |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)13-11-9(10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11) |
Clave InChI |
QVPQQGWYYMVKFK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON=C(C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


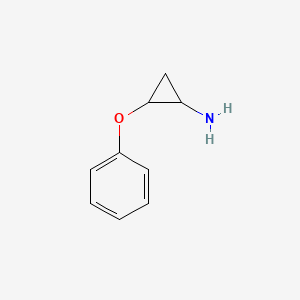
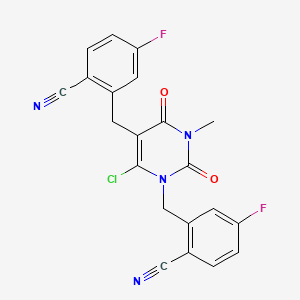
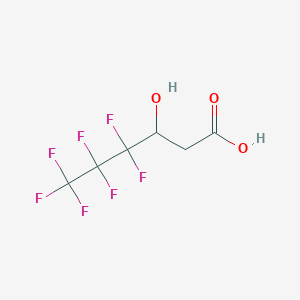
![2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B14752340.png)
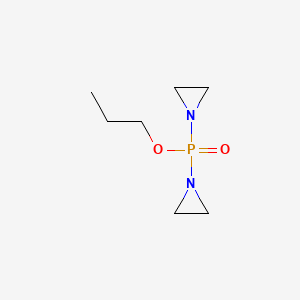
![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)
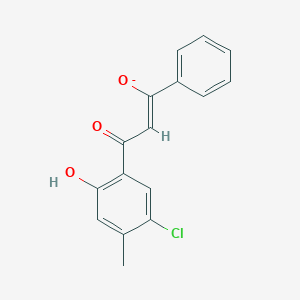
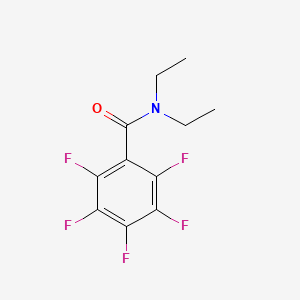
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-19-methoxy-8-[(2R,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14752377.png)
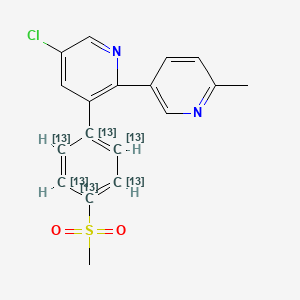
![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14752381.png)
![[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid](/img/structure/B14752382.png)
